Cas no 2228086-01-7 (methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate)

Methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate is a chiral ester derivative featuring a sterically hindered tetrahydropyran (oxane) ring and an amino acid ester moiety. Its unique structure, combining a rigid oxane scaffold with a flexible amino ester group, makes it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores or chiral ligands. The presence of both amino and ester functionalities allows for further derivatization, enabling applications in asymmetric catalysis, peptide mimetics, and medicinal chemistry. The methyloxane ring enhances stability and influences stereoelectronic properties, making it suitable for studies in conformational analysis and drug design. This compound is typically handled under inert conditions due to its sensitivity.
methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate structure
2228086-01-7 structure
商品名:methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate
CAS番号:2228086-01-7
MF:C12H23NO3
メガワット:229.315923929214
CID:6326844
PubChem ID:165674054

methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate
    • EN300-1777499
    • 2228086-01-7
    • インチ: 1S/C12H23NO3/c1-11(2,9(13)10(14)15-4)12(3)5-7-16-8-6-12/h9H,5-8,13H2,1-4H3
    • InChIKey: QXYACXRZRRQYOX-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C)(CC1)C(C)(C)C(C(=O)OC)N

計算された属性

  • せいみつぶんしりょう: 229.16779360g/mol
  • どういたいしつりょう: 229.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1777499-1g
methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate
2228086-01-7
1g
$2083.0 2023-09-20
Enamine
EN300-1777499-0.5g
methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate
2228086-01-7
0.5g
$2000.0 2023-09-20
Enamine
EN300-1777499-10g
methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate
2228086-01-7
10g
$8961.0 2023-09-20
Enamine
EN300-1777499-5g
methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate
2228086-01-7
5g
$6043.0 2023-09-20
Enamine
EN300-1777499-0.1g
methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate
2228086-01-7
0.1g
$1834.0 2023-09-20
Enamine
EN300-1777499-1.0g
methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate
2228086-01-7
1g
$2083.0 2023-06-02
Enamine
EN300-1777499-10.0g
methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate
2228086-01-7
10g
$8961.0 2023-06-02
Enamine
EN300-1777499-0.05g
methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate
2228086-01-7
0.05g
$1750.0 2023-09-20
Enamine
EN300-1777499-0.25g
methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate
2228086-01-7
0.25g
$1917.0 2023-09-20
Enamine
EN300-1777499-2.5g
methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate
2228086-01-7
2.5g
$4084.0 2023-09-20

methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate 関連文献

methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoateに関する追加情報

Research Brief on Methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate (CAS: 2228086-01-7)

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate (CAS: 2228086-01-7), a novel compound with potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the presence of a 4-methyloxan-4-yl group and an amino ester moiety, make it a promising candidate for further investigation.

The synthesis of methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed advanced techniques such as asymmetric catalysis and green chemistry approaches to achieve efficient production. The compound's stability under various physiological conditions has also been evaluated, providing insights into its potential as a drug precursor or intermediate in pharmaceutical manufacturing.

Preliminary biological studies have demonstrated that methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate exhibits moderate activity against specific enzymatic targets, including proteases and kinases. These findings suggest its potential utility in designing inhibitors for diseases such as cancer and inflammatory disorders. Further in vitro and in vivo studies are underway to elucidate its mechanism of action and optimize its pharmacological properties.

In addition to its direct biological activity, this compound has shown promise as a building block for more complex molecules. Its structural versatility allows for modifications that can enhance bioavailability, target specificity, and therapeutic efficacy. Recent computational modeling studies have explored its interactions with various biological targets, providing a foundation for rational drug design.

The pharmaceutical industry has taken note of these developments, with several companies exploring the commercial potential of methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate. Patent applications related to its synthesis and applications have increased in recent years, indicating growing interest in its therapeutic and industrial uses. However, challenges remain in scaling up production and ensuring consistent quality for clinical applications.

Future research directions include comprehensive toxicological evaluations, formulation development, and exploration of combination therapies. The compound's unique chemical properties position it as a valuable tool for medicinal chemists and a potential candidate for further drug development. As research progresses, methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate may emerge as a key player in addressing unmet medical needs.

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